

Application Notes and Protocols for the Development of Site-Specific Tianscimycin ADCs

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Compound of Interest

Compound Name: *Tianscimycin*

Cat. No.: *B15582847*

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Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted cancer therapeutics. **Tianscimycins** (TNMs), a member of the anthraquinone-fused enediyne family of natural products, are exceptionally potent DNA-damaging agents, making them highly promising payloads for ADC development.[1][2] Their mechanism of action involves the generation of a transient benzenoid diradical that induces double-strand breaks in DNA, leading to cancer cell death.[3]

A critical aspect of modern ADC design is the site-specific conjugation of the payload to the antibody. This approach ensures a homogeneous drug-to-antibody ratio (DAR), which is crucial for a consistent safety and efficacy profile.[4] This document provides detailed application notes and protocols for the development of site-specific **Tianscimycin** ADCs, utilizing a dual-variable domain (DVD) IgG1 antibody platform for precise payload placement.[5][6]

Data Presentation

Cytotoxicity of Tianscimycin Payloads and ADCs

The in vitro cytotoxicity of various **Tianscimycin**-based payloads and their corresponding ADCs has been evaluated in B-cell malignancy cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate the potent anti-cancer activity of these constructs.

Compound	Cell Line	Target	IC50 (nM)[5]
Payloads			
TNM C (5)	Ramos	-	Low nanomolar
Propargyl-TNM C (8)	Ramos	-	Low nanomolar
Keto-TNM C (9)	Ramos	-	Low nanomolar
β -Lactam non-cleavable TNM C (10)	Ramos	-	> 100
β -Lactam hydrazone TNM C (11)	Ramos	-	~10
β -Lactam oxime TNM C (12)	Ramos	-	~50
ADCs			
10-anti-CD79b DVD-IgG1	Ramos	CD79b	~20
11-anti-CD79b DVD-IgG1	Ramos	CD79b	~20
12-anti-CD79b DVD-IgG1	Ramos	CD79b	~20
10-anti-HER2 DVD-IgG1 (Control)	Ramos	HER2	> 1000
11-anti-HER2 DVD-IgG1 (Control)	Ramos	HER2	> 1000
12-anti-HER2 DVD-IgG1 (Control)	Ramos	HER2	> 1000

Table 1: In vitro Cytotoxicity of **Tiancimycin** Payloads and ADCs. IC50 values were determined after 72 hours of treatment. Ramos cells are CD79b positive. Anti-HER2 ADCs serve as negative controls to demonstrate antigen-specific cytotoxicity.

Experimental Protocols

Protocol 1: Site-Specific Conjugation of **Tiancimycin** Payloads to DVD-IgG1 Antibodies

This protocol describes the site-specific conjugation of β -lactam-functionalized **Tiancimycin** payloads to an engineered lysine residue on a dual-variable domain (DVD) IgG1 antibody.^[5]

Materials:

- DVD-IgG1 antibody (anti-CD79b or anti-HER2 as control) with an engineered lysine residue.
- β -lactam functionalized **Tiancimycin** payload (e.g., 10, 11, or 12).^[5]
- Phosphate-buffered saline (PBS), pH 7.4.
- PD MiniTrap G-25 columns.
- Amicon Ultra 0.5-mL Centrifugal Filters (30-kDa MWCO).

Procedure:

- Antibody Preparation: Prepare the DVD-IgG1 antibody solution in PBS.
- Payload Preparation: Dissolve the β -lactam functionalized **Tiancimycin** payload in a suitable solvent (e.g., DMSO) to create a stock solution.
- Conjugation Reaction:
 - Add 5 molar equivalents of the **Tiancimycin** payload stock solution to the DVD-IgG1 antibody solution.
 - Incubate the reaction mixture overnight at 37°C with gentle agitation.^[5]
- Purification:
 - Purify the resulting ADC using PD MiniTrap G-25 columns to remove unconjugated payload and other small molecules.

- Concentrate the purified ADC using Amicon Ultra 0.5-mL Centrifugal Filters.
- Characterization:
 - Determine the drug-to-antibody ratio (DAR) and confirm site-specificity using intact protein ESI-MS and reduced LC-MS analysis.[\[5\]](#)
 - Assess the percentage of aggregation using Size Exclusion Chromatography (SEC).

Protocol 2: In Vitro Cytotoxicity Assay

This protocol outlines the procedure for evaluating the cytotoxic activity of **Tiancimycin** ADCs against cancer cell lines using a tetrazolium-based (MTT) assay.

Materials:

- Ramos (CD79b-positive) and HER2-positive Ramos (control) cell lines.
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
- **Tiancimycin** ADCs and corresponding payloads.
- 96-well cell culture plates.
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
- Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).
- Plate reader.

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 1×10^4 cells per well and incubate for 24 hours.
- Compound Treatment:
 - Prepare serial dilutions of the **Tiancimycin** ADCs and payloads in complete cell culture medium.

- Add the diluted compounds to the respective wells and incubate for 72 hours.[5]
- MTT Assay:
 - Add MTT solution to each well and incubate for 4 hours at 37°C.
 - Add solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
- Data Analysis:
 - Measure the absorbance at 570 nm using a plate reader.
 - Calculate the percentage of cell viability relative to untreated control cells.
 - Determine the IC50 values by fitting the data to a dose-response curve.

Protocol 3: DNA Double-Strand Break (DSB) Staining Assay

This protocol describes the immunofluorescent detection of γ H2AX, a marker for DNA double-strand breaks, to confirm the mechanism of action of **Tiancimycin** ADCs.[7][8]

Materials:

- Cells treated with **Tiancimycin** ADCs.
- Phosphate-buffered saline (PBS).
- 4% Paraformaldehyde (PFA) in PBS.
- 0.25% Triton X-100 in PBS.
- Blocking buffer (e.g., 1% BSA in PBS).
- Primary antibody: anti-phospho-histone H2A.X (Ser139) antibody.
- Secondary antibody: FITC-conjugated anti-rabbit IgG.

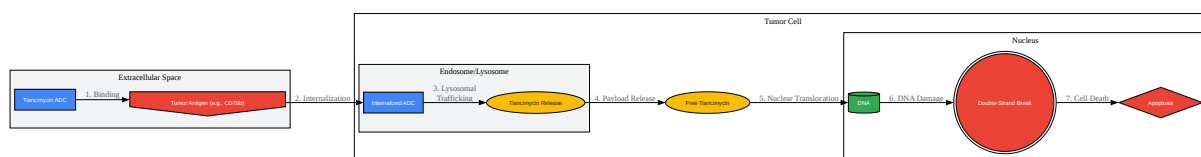
- DAPI (4',6-diamidino-2-phenylindole) solution.
- Fluorescence microscope.

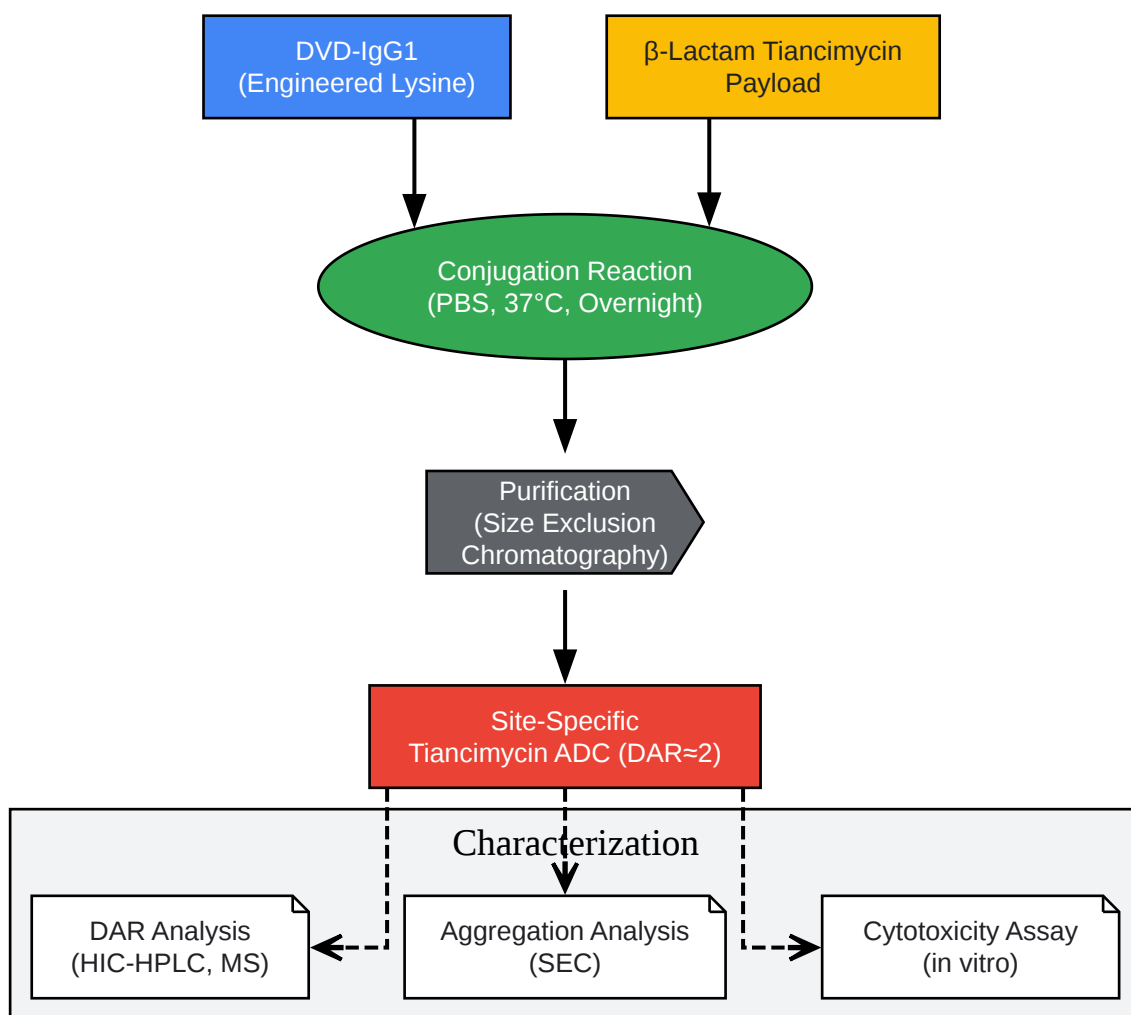
Procedure:

- Cell Treatment: Treat cells with the **Tiancimycin** ADC for the desired time. Include positive (e.g., etoposide) and negative (untreated and control ADC) controls.
- Fixation and Permeabilization:
 - Wash the cells with PBS.
 - Fix the cells with 4% PFA for 15 minutes at room temperature.
 - Wash with PBS.
 - Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
- Immunostaining:
 - Wash with PBS.
 - Block with blocking buffer for 1 hour at room temperature.
 - Incubate with the primary anti- γ H2AX antibody overnight at 4°C.
 - Wash with PBS.
 - Incubate with the FITC-conjugated secondary antibody for 1 hour at room temperature in the dark.
- Counterstaining and Imaging:
 - Wash with PBS.
 - Counterstain the nuclei with DAPI for 5 minutes.
 - Wash with PBS and mount the coverslips.

- Visualize and capture images using a fluorescence microscope. Increased green fluorescence in the nucleus indicates the presence of DNA double-strand breaks.[8]

Mandatory Visualization





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